molecular formula C12H8Cl6O B1670511 Dieldrin CAS No. 60-57-1

Dieldrin

Cat. No. B1670511
CAS RN: 60-57-1
M. Wt: 380.9 g/mol
InChI Key: DFBKLUNHFCTMDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dieldrin involves the Diels-Alder reaction, which is used to form aldrin from a mixture of norbornadiene and hexachlorocyclopentadiene . Aldrin is then further reacted to form dieldrin .


Molecular Structure Analysis

Dieldrin has a molecular formula of C12H8Cl6O and a molar mass of 380.91 g/mol . Its IUPAC name is (1aR,2R,2aS,3S,6R,6aR,7S,7aS)-3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene .


Chemical Reactions Analysis

Aldrin is not toxic to insects; it is oxidized in the insect to form dieldrin, which is the active compound . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .


Physical And Chemical Properties Analysis

Dieldrin appears as colorless to light tan crystals . It has a density of 1.75 g/cm3, a melting point of 176 to 177 °C, and a boiling point of 385 °C . It is insoluble in water but very soluble in most organic solvents .

Scientific Research Applications

Neurotoxic Effects and Neurodegeneration

  • Neurotoxicity and Reproductive Impairment in Fish : Dieldrin exposure alters gene and protein expressions in the hypothalamus of largemouth bass, impacting stress response, nucleotide base excision repair, response to toxin, metabolic processes, and proteins associated with human neurodegenerative diseases such as apolipoprotein E and tau protein (Martyniuk et al., 2010).

  • Potential for Dieldrin Carcinogenicity : Reassessment of dieldrin's human cancer potential suggests multiple carcinogenic modes of action, including those specific to individual tissues, highlighting the complexity of its toxicological profile (Stern, 2014).

  • Reduction of Neurotransmission : Chronic exposure to dieldrin in cortical neurons suggests a reduction in glutamatergic neurotransmission, involving NMDA receptor internalization and metabotropic glutamate receptor 5 downregulation, which could explain cognitive and learning deficits observed in chronic treatments with dieldrin (Briz, Galofré, & Suñol, 2010).

Environmental Persistence and Bioaccumulation

  • Environmental Deposition and Fate : A detailed examination of dieldrin and aldrin focuses on their production, environmental deposition, bioaccumulation, toxicology, and epidemiology in the United States, providing a comprehensive view of the challenges posed by these persistent organic pollutants (Jorgenson, 2001).

  • Effects on Cardiovascular System : Research on the adult zebrafish heart reveals that dieldrin affects gene networks associated with cardiovascular disease, indicating a novel mechanism for pesticide-induced cardiotoxicity (Slade et al., 2017).

Bioremediation

  • Bioremediation of Dieldrin and Endrin : The review highlights the environmental contamination by dieldrin and endrin and recent advances in bioremediation and phytoremediation of these pollutants, focusing on the types and abilities of plants and microorganisms to degrade these compounds (Matsumoto et al., 2009).

Mechanisms of Action and Protective Strategies

  • Molecular Mechanisms and Protective Effects of Quercetin : A study demonstrates the protective effects of quercetin, a potent bioactive flavonoid, against dieldrin-induced endoplasmic reticulum stress and apoptosis in dopaminergic neuronal cells, suggesting potential therapeutic strategies against dieldrin-induced neurotoxicity (Park & Chun, 2016).

Safety And Hazards

Dieldrin is considered a potential carcinogen . Long-term exposure has proven toxic to a very wide range of animals including humans, far greater than to the original insect targets . People who on purpose or accidentally ate large amounts of aldrin or dieldrin have suffered convulsions (spasms), and some died .

properties

IUPAC Name

(1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
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InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4+,5-,6-,7+,10+,11-
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InChI Key

DFBKLUNHFCTMDC-PICURKEMSA-N
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Canonical SMILES

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@]5(C(=C([C@@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H8Cl6O
Record name DIELDRIN
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DSSTOX Substance ID

DTXSID9020453
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Molecular Weight

380.9 g/mol
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Physical Description

Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), SLIGHTLY SOL IN MINERAL OILS, MODERATELY SOL IN ACETONE, Soluble in aromatic solvents; moderately soluble in acetone, Insol in methanol, aliphatic hydrocarbons; soluble in benzene, 48 g/100 ml ethylene dichloride at 20 °C, For more Solubility (Complete) data for DIELDRIN (6 total), please visit the HSDB record page., Solubility in water: none, 0.02%
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.75, 1.7 g/cm³
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Vapor Density

13.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.2 (Air=1)
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Vapor Pressure

3.1e-06 mmHg at 68 °F (NTP, 1992), 0.00000589 [mmHg], Vapor pressure at 20 °C: 3.1X10-6 mm Hg, 5.89X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0004, (77 °F): 8 x 10-7 mmHg
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Mechanism of Action

... Dieldrin at 1.25, 2.5, or 5 mg/kg/day in mice for 5 days significantly reduced the total uptake and subsequent metabolism in androgens in the anterior prostate. Dieldrin at concn as low as 4x10-7 M in vitro effectively decr the formation of dehydrotestosterone in the mouse anterior prostate and of androstanediol in the rat ventral prostate., The enhancement of in vitro small intestinal transcellular glucose transport in NMRI mice after oral admin of ... dieldrin was ... due to an increased active transport at the site of the brush border membrane. Intestinal disaccharidase activities were ... elevated in the dieldrin group ... and intestinal alkaline phosphatase activity was enhanced after ... dieldrin ... treatment. ... Dieldrin apparently exerts /its/ stimulating effect on intestinal glucose transport by a mechanism different from general induction of metabolic pathways., Dieldrin interferes with the binding of dihydrotestosterone to male sex hormone receptors in the nuclear and cytosol fractions of the rat prostate., Dieldrin interferes with the in vitro binding of 5-alplha-dihydrotestosterone to its androphilic molecule by a mechanism involving noncompetitive inhibition., For more Mechanism of Action (Complete) data for DIELDRIN (11 total), please visit the HSDB record page.
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Impurities

Technical dieldrin contains some aldrin and endrin. /Amounts not specified/
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Product Name

Dieldrin

Color/Form

COLORLESS CRYSTALS, Light-tan, flaked solid, White, crystalline substance, Colorless to light-tan crystals.

CAS RN

60-57-1
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Melting Point

349 to 351 °F (NTP, 1992), 175.5 °C, 175-176 °C, 349 °F
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Retrosynthesis Analysis

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Dieldrin
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Dieldrin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.